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Compound of Interest

Compound Name: (R)-2-Amino-1-phenylethanol

Cat. No.: B152255 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Spectroscopic Data

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for (R)-2-Amino-1-phenylethanol, a chiral building block of

significant interest in pharmaceutical synthesis. This analysis is supplemented with data from

its enantiomer, (S)-2-Amino-1-phenylethanol, and the related achiral compound, 2-Amino-2-

phenylethanol, to offer a comprehensive spectroscopic reference.

Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

(R)-2-Amino-1-phenylethanol and its selected alternatives. This allows for a direct

comparison of their structural and vibrational characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound H-C(OH) H₂-C(N) Ar-H NH₂ OH

(R)-2-Amino-

1-

phenylethano

l

~4.6 (dd)
~2.8 & ~3.0

(m)
~7.2-7.4 (m) br s br s

(S)-2-Amino-

1-

phenylethano

l

~4.6 (dd)
~2.8 & ~3.0

(m)
~7.2-7.4 (m) br s br s

2-Amino-2-

phenylethano

l[1]

4.01 (t)
3.70 & 3.53

(m)
7.25-7.32 (m) 2.68 (br s) -

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C-OH C-NH₂ Aromatic C

(R)-2-Amino-1-

phenylethanol
~75 ~48 ~126-142

(S)-2-Amino-1-

phenylethanol
~75 ~48 ~126-142

2-Amino-1-

phenylethanol[2]
72.4 48.0

128.7, 131.5, 131.7,

142.3

Table 3: Key IR Absorption Bands (cm⁻¹)
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Functional Group
(R)-2-Amino-1-
phenylethanol

(S)-2-Amino-1-
phenylethanol

2-Amino-2-
phenylethanol

O-H Stretch (Alcohol) ~3300-3400 (broad) ~3300-3400 (broad) ~3300-3400 (broad)

N-H Stretch (Amine) ~3200-3300 (medium) ~3200-3300 (medium) ~3200-3300 (medium)

C-H Stretch

(Aromatic)
~3000-3100 (medium) ~3000-3100 (medium) ~3000-3100 (medium)

C-H Stretch (Aliphatic) ~2850-2950 (medium) ~2850-2950 (medium) ~2850-2950 (medium)

C=C Stretch

(Aromatic)

~1450-1600 (multiple

bands)

~1450-1600 (multiple

bands)

~1450-1600 (multiple

bands)

C-O Stretch (Alcohol) ~1050-1150 (strong) ~1050-1150 (strong) ~1050-1150 (strong)

C-N Stretch (Amine) ~1000-1250 (medium) ~1000-1250 (medium) ~1000-1250 (medium)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard laboratory practices and can be adapted for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid sample directly onto the center of the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.
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FTIR Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and comparing the

spectroscopic data as described in this guide.
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Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of
(R)-2-Amino-1-phenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152255#spectroscopic-data-for-r-2-amino-1-
phenylethanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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